

A Technical Guide to the Physicochemical Characteristics of Lipidated Lysine Derivatives

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Compound of Interest

Compound Name: *N'*-Boc-N-(Gly-Oleoyl)-Lys

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Introduction

Lipidated lysine derivatives represent a versatile class of amphiphilic molecules with significant potential in drug delivery and biomedical applications. By covalently attaching lipid moieties to a lysine backbone, it is possible to create structures that self-assemble into various nanostructures, such as micelles and liposomes. These assemblies can encapsulate therapeutic agents, enhance their solubility, and facilitate their transport across biological membranes. This technical guide provides an in-depth overview of the core physicochemical characteristics of lipidated lysine derivatives, including their synthesis, self-assembly properties, and the methodologies used for their characterization.

Synthesis of Lipidated Lysine Derivatives

The synthesis of lipidated lysine derivatives typically involves the acylation of one or both of the amino groups of lysine with a fatty acid. The choice of the fatty acid (e.g., its chain length and degree of saturation) and the position of acylation (α - or ϵ -amino group) significantly influence the physicochemical properties of the resulting molecule.

A common synthetic strategy involves the reaction of an N-protected lysine with an activated fatty acid, followed by deprotection. For instance, $N\alpha$ -acylated lysine derivatives can be synthesized by reacting α -amino- ϵ -caprolactam with an acyl chloride, followed by alkaline hydrolysis. This method avoids the need for complex protection and deprotection steps for the

amino groups[1]. Gemini surfactants, which contain two hydrophobic tails and two hydrophilic headgroups, can also be synthesized from lysine, often involving the linkage of two lipidated lysine monomers through a spacer group[2][3].

Physicochemical Properties of Lipidated Lysine Derivatives

The amphiphilic nature of lipidated lysine derivatives drives their self-assembly in aqueous solutions, forming organized structures that can serve as drug carriers. The key physicochemical parameters that govern their behavior are summarized below.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a critical parameter for determining the stability and drug loading capacity of the formulation. The CMC is influenced by the length of the hydrophobic alkyl chain, with longer chains generally leading to lower CMC values due to increased hydrophobic interactions[4][5].

| Derivative | Alkyl Chain Length | CMC (mM) | Reference |
|--------------------------------------|--------------------|----------------------------|-----------|
| Sodium N α -octanamide lysine | C8 | - (too large to calculate) | [1] |
| Sodium N α -capramide lysine | C10 | 1.2 | [1] |
| Sodium N α -lauramide lysine | C12 | 0.35 | [1] |
| Quat C12 | C12 | 3.375 | [4] |
| Quat C14 | C14 | 0.194 | [4] |
| Quat C16 | C16 | 0.0421 | [4] |

Table 1: Critical Micelle Concentration (CMC) of various lipidated lysine derivatives and related surfactants. The CMC generally decreases with increasing alkyl chain length, indicating a greater tendency to form micelles.

Particle Size and Zeta Potential

The size and surface charge of the self-assembled nanoparticles are crucial for their in vivo behavior, including circulation time, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter and zeta potential of these particles[6][7]. Cationic lipids, such as those derived from lysine, typically form positively charged nanoparticles, which facilitates interaction with negatively charged cell membranes and nucleic acids.

| Liposome Formulation | Particle Size (nm) | Zeta Potential (mV) | Reference |
|----------------------|--------------------|---------------------|-----------|
| LPL1Ce6 | 474.1 ± 44.1 | 15.31 ± 0.45 | [6] |
| LPL2.5Ce6 | 789.3 ± 210.7 | 13.87 ± 1.09 | [6] |
| LPL5Ce6 | 1337 ± 292 | 11.84 ± 0.62 | [6] |
| HPL10Ce6 | 359.87 ± 37.44 | 46.73 ± 1.24 | [6] |
| HPL25Ce6 | 465.20 ± 32.57 | 44.03 ± 2.15 | [6] |
| HPL50Ce6 | 481.10 ± 42.07 | 48.75 ± 1.51 | [6] |
| PLL0.5-OL-MNPs | 124.4 ± 1.4 | > +25 | [8] |

Table 2: Particle Size and Zeta Potential of Poly-L-lysine-based nanoparticles. LPLCe6 and HPLCe6 are low and high molecular weight poly-L-lysine conjugated with Chlorin e6, respectively. PLL0.5-OL-MNPs are poly-L-lysine coated oleic acid-magnetic nanoparticles.

Drug Loading and Release

The ability to efficiently encapsulate and release a therapeutic agent is a key function of lipid-based nanoparticles. The drug loading capacity and release kinetics are influenced by the composition of the lipid, the drug's properties, and the preparation method. For instance, conjugating poly-L-lysine to PLGA has been shown to significantly increase the loading of plasmid DNA to over 90%[9]. The release of the drug from the carrier can be modeled using various mathematical models, with the Korsmeyer-Peppas and Weibull models often providing a good fit for lipid-based nanoparticles[8][10].

| Nanoparticle System | Drug | Entrapment Efficiency (%) | Release Profile Reference |
|------------------------|-------------------|---------------------------|---------------------------|
| PLGA-PLL | Plasmid DNA | >90 | [9] |
| Fluvastatin-NLCs | Fluvastatin | 75.32 | [11] |
| Acyclovir-SLNs | Acyclovir | 56.3 - 80.7 | [8] |
| α -arbutin-NLCs | α -arbutin | 67.62 \pm 4.46 | [8] |

Table 3: Drug Loading Efficiency in Lysine-based and other Lipid Nanoparticles. NLCs (Nanostructured Lipid Carriers) and SLNs (Solid Lipid Nanoparticles) are other types of lipid-based carriers.

Experimental Protocols

Synthesis of α -acylated Lysine Derivatives

This protocol is adapted from the synthesis of sodium α -octanamide lysine[1].

- Preparation of α -amino- ϵ -caprolactam (ACL): Heat L-lysine in n-hexyl alcohol.
- Acylation: React ACL with the desired acyl chloride to form the α -amide- ϵ -caprolactam intermediate.
- Hydrolysis: Add water (100 mL), the α -amide- ϵ -caprolactam intermediate (50 mmol), and NaOH (100 mmol) to a flask and reflux for 8 hours.
- Purification: Filter the hot solution to remove insoluble impurities. Cool the filtrate to room temperature and adjust the pH to neutral. The crude product will precipitate.
- Final Product: Filter, wash, and dry the precipitate to obtain the sodium α -acylated lysine derivative.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

This method utilizes the sensitivity of the fluorescence spectrum of pyrene to the polarity of its environment[4][12].

- Prepare a stock solution of pyrene in an appropriate organic solvent (e.g., ethanol or acetone).
- Prepare a series of aqueous solutions of the lipidated lysine derivative with varying concentrations.
- Add a small aliquot of the pyrene stock solution to each surfactant solution to a final pyrene concentration of approximately 1 μM .
- Incubate the solutions to allow for the partitioning of pyrene into the micelles.
- Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of around 335 nm.
- Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).
- Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Preparation of siRNA-Loaded Lipid Nanoparticles

This protocol describes a general method for the formulation of siRNA-loaded lipid nanoparticles using a microfluidic device[13].

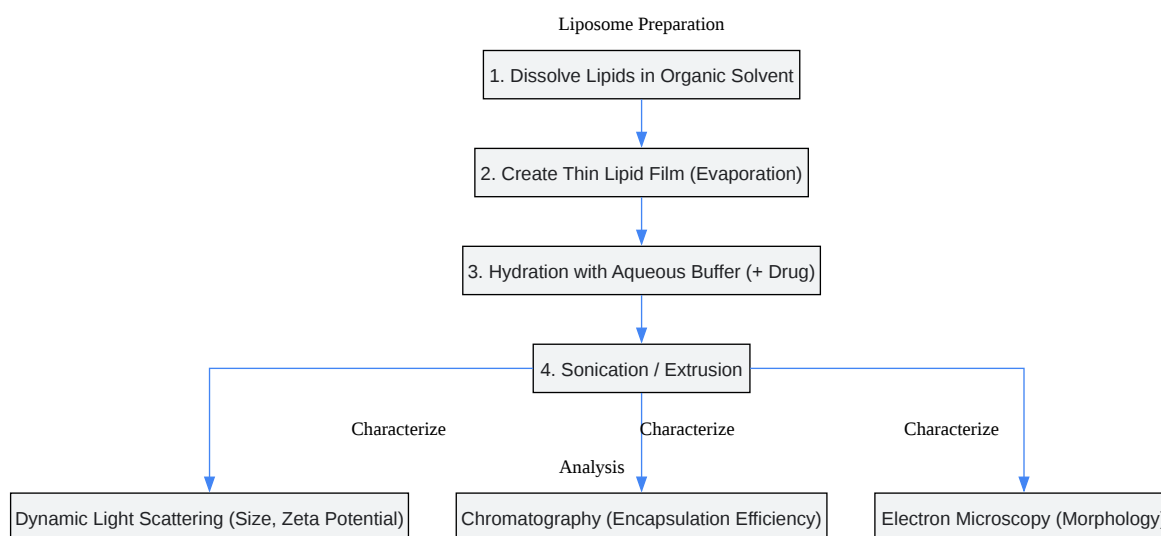
- Prepare lipid stock solutions in ethanol. A typical formulation may include a cationic lysine-based lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio (e.g., 50:10:38.5:1.5)[13].
- Prepare an aqueous solution of siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
- Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.
- Use a microfluidic mixing device (e.g., NanoAssembler) to rapidly mix the two solutions at a defined flow rate ratio. This rapid mixing leads to the self-assembly of the lipids around the

siRNA, forming the nanoparticles.

- Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
- Characterize the nanoparticles for size, zeta potential, and siRNA encapsulation efficiency.

Mandatory Visualizations

Experimental Workflow for Liposome Preparation and Analysis

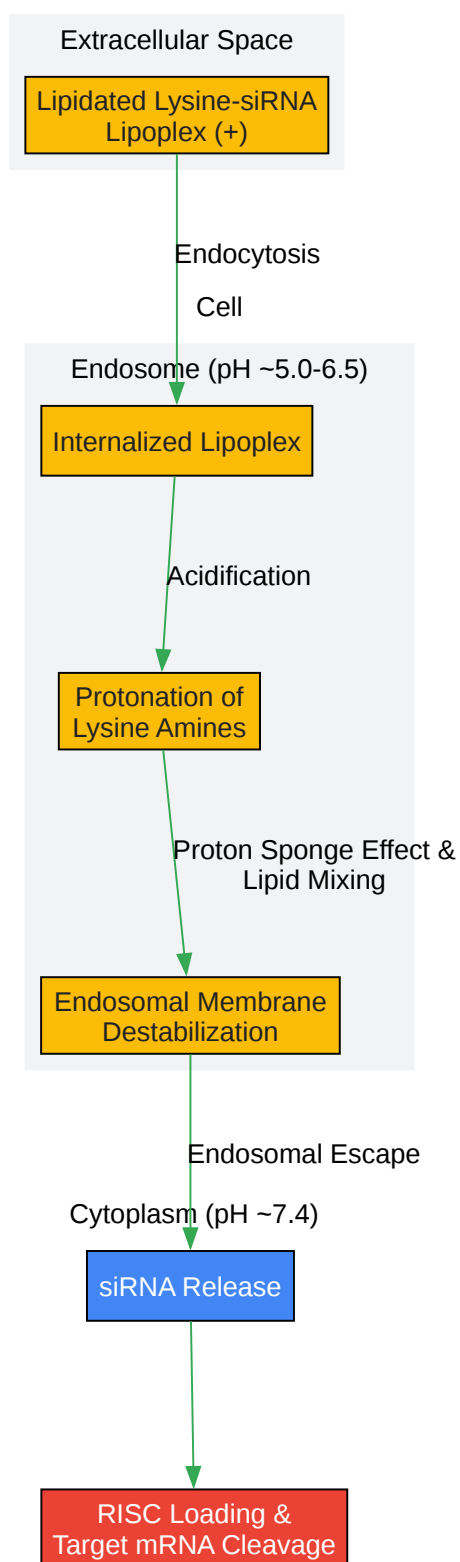


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Caption: Workflow for liposome preparation and subsequent analysis.

Cellular Uptake and Endosomal Escape of Lipidated Lysine-Based Lipoplexes

Cationic lipidated lysine derivatives are effective vectors for gene delivery due to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells and subsequent escape from endosomes. The "proton sponge" effect and the interaction with anionic lipids in the endosomal membrane are key proposed mechanisms for endosomal escape[3][6][12].



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Caption: Mechanism of cellular uptake and endosomal escape for gene delivery.

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